4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

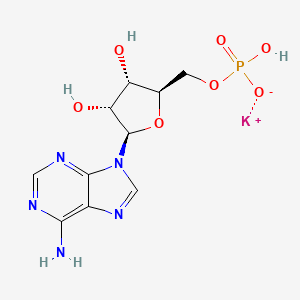

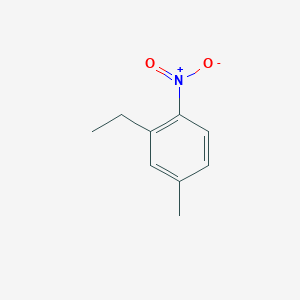

4-クロロ-2-((2-(トリフルオロメチル)ベンジル)オキシ)ピリジンは、4位にクロロ基、2位にベンジルエーテル基が置換されたピリジン環を特徴とする有機化合物です。ベンジル基はさらにトリフルオロメチル基で置換されています。

2. 製法

合成経路と反応条件

4-クロロ-2-((2-(トリフルオロメチル)ベンジル)オキシ)ピリジンの合成は、通常、以下の手順で行われます。

出発物質: 合成は、4-クロロピリジンと2-(トリフルオロメチル)ベンジルアルコールから始まります。

エーテル化反応: 2-(トリフルオロメチル)ベンジルアルコールを、水素化ナトリウム (NaH) や炭酸カリウム (K2CO3) などの塩基の存在下で 4-クロロピリジンと反応させ、エーテル結合を形成します。

反応条件: 反応は通常、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの非プロトン性溶媒中で、80〜120℃の高温で行われ、目的生成物の生成を促進します。

工業的生産方法

工業的な環境では、4-クロロ-2-((2-(トリフルオロメチル)ベンジル)オキシ)ピリジンの生産は、効率と収率を向上させるために、連続フロープロセスで行われる場合があります。自動化された反応器と反応パラメータの精密な制御により、生産プロセスの品質とスケーラビリティが保証されます。

3. 化学反応の分析

反応の種類

4-クロロ-2-((2-(トリフルオロメチル)ベンジル)オキシ)ピリジンは、さまざまな化学反応を起こす可能性があり、その中には以下のようなものがあります。

求核置換反応: ピリジン環の4位のクロロ基は、アミンやチオールなどの求核剤によって置換される可能性があります。

酸化: ベンジルエーテル結合は、対応するベンズアルデヒド誘導体に変換するために酸化することができます。

還元: ピリジン環は、対応するピペリジン誘導体に変換するために還元することができます。

一般的な試薬と条件

求核置換反応: アセトニトリル (CH3CN) やテトラヒドロフラン (THF) などの極性非プロトン性溶媒中のアジ化ナトリウム (NaN3) やチオール化カリウム (KSR) などの試薬。

酸化: 酸性条件下での過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬。

還元: パラジウム触媒の存在下での水素化リチウムアルミニウム (LiAlH4) や水素ガス (H2) などの試薬。

生成される主な生成物

求核置換反応: 置換されたピリジン誘導体の形成。

酸化: ベンズアルデヒド誘導体の形成。

還元: ピペリジン誘導体の形成。

4. 科学研究への応用

4-クロロ-2-((2-(トリフルオロメチル)ベンジル)オキシ)ピリジンは、科学研究においていくつかの応用範囲があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されています。

生物学: 生化学アッセイにおけるリガンドとして、および分子生物学研究におけるプローブとしての可能性が検討されています。

医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。

産業: 高い熱安定性や化学的劣化に対する耐性などの独特の特性を持つ新規材料の開発に利用されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloropyridine and 2-(trifluoromethyl)benzyl alcohol.

Etherification Reaction: The 2-(trifluoromethyl)benzyl alcohol is reacted with 4-chloropyridine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the ether linkage.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

化学反応の分析

Types of Reactions

4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position of the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The benzyl ether linkage can be oxidized to form the corresponding benzaldehyde derivative.

Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like acetonitrile (CH3CN) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of piperidine derivatives.

科学的研究の応用

4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.

作用機序

4-クロロ-2-((2-(トリフルオロメチル)ベンジル)オキシ)ピリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。トリフルオロメチル基は、化合物の親油性を高め、より効果的に生体膜を透過することを可能にします。クロロ基とピリジン環は、標的タンパク質と水素結合やπ-π相互作用を形成し、それらの活性を調節し、目的の生物学的効果をもたらします。

6. 類似の化合物との比較

類似の化合物

4-クロロ-2-(トリフルオロメチル)ピリジン: 類似の構造をしていますが、ベンジルエーテル基がありません。

2-フルオロ-4-(トリフルオロメチル)ピリジン: 類似の構造をしていますが、クロロ基の代わりにフルオロ基を持っています。

4-(トリフルオロメチル)ベンジルアミン: トリフルオロメチルベンジル基を含みますが、ピリジン環がありません。

独自性

4-クロロ-2-((2-(トリフルオロメチル)ベンジル)オキシ)ピリジンは、クロロ置換されたピリジン環とトリフルオロメチルベンジルエーテル基の組み合わせによって独特です。この独特の構造は、異なる化学的および生物学的特性を付与し、研究や産業におけるさまざまな用途にとって貴重な化合物となっています。

類似化合物との比較

Similar Compounds

4-Chloro-2-(trifluoromethyl)pyridine: Similar structure but lacks the benzyl ether group.

2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but has a fluoro group instead of a chloro group.

4-(Trifluoromethyl)benzylamine: Contains the trifluoromethylbenzyl group but lacks the pyridine ring.

Uniqueness

4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine is unique due to the combination of its chloro-substituted pyridine ring and the trifluoromethylbenzyl ether group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

特性

CAS番号 |

1346707-18-3 |

|---|---|

分子式 |

C13H9ClF3NO |

分子量 |

287.66 g/mol |

IUPAC名 |

4-chloro-2-[[2-(trifluoromethyl)phenyl]methoxy]pyridine |

InChI |

InChI=1S/C13H9ClF3NO/c14-10-5-6-18-12(7-10)19-8-9-3-1-2-4-11(9)13(15,16)17/h1-7H,8H2 |

InChIキー |

AEKQQFNPDJFCKR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)

![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)

![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)